(S)-2-Amino-3-benzyloxy-1-propanol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.235 g/mol. It is characterized by the presence of an amino group, a benzyloxy group, and a propanol structure. This compound is often utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The compound is also known by several synonyms, including (S)-(-)-2-amino-3-benzyloxypropan-1-ol and h-d-ser bzl-ol .
(S)-2-Amino-3-benzyloxy-1-propanol doesn't have a known biological function or mechanism of action. It's primarily utilized as a chemical building block.
The reactivity of this compound is influenced by its functional groups, making it versatile in synthetic organic chemistry .
Several methods can be employed for the synthesis of (S)-2-amino-3-benzyloxy-1-propanol:
These methods highlight the compound's versatility in synthetic routes .
(S)-2-Amino-3-benzyloxy-1-propanol serves primarily as an intermediate in organic synthesis. Its applications include:
Due to its functional groups, it could also find applications in materials science and polymer chemistry .
Several compounds share structural similarities with (S)-2-amino-3-benzyloxy-1-propanol. Here are a few notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
(S)-2-Amino-1-butanol | C4H11NO | Shorter carbon chain; used in similar syntheses |
(S)-2-Amino-3-methoxypropanol | C10H15NO3 | Contains a methoxy group instead of benzyloxy |
(S)-2-Amino-3-hydroxybutanol | C4H11NO2 | Hydroxyl group instead of benzyloxy |
(S)-2-Amino-3-benzyloxy-1-propanol is unique due to its specific combination of an amino group, a benzyloxy substituent, and a propanol backbone. This combination provides distinct reactivity patterns and potential biological activities that may not be present in simpler amino alcohols or those with different substituents .